molecular formula C17H18N2O3 B5455502 METHYL 3-{[(2-ETHYLANILINO)CARBONYL]AMINO}BENZOATE

METHYL 3-{[(2-ETHYLANILINO)CARBONYL]AMINO}BENZOATE

Cat. No.: B5455502
M. Wt: 298.34 g/mol
InChI Key: JQVKJKBYDUATRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 3-{[(2-ETHYLANILINO)CARBONYL]AMINO}BENZOATE is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This compound is particularly interesting due to its unique structure, which includes an ethylanilino group attached to a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-{[(2-ETHYLANILINO)CARBONYL]AMINO}BENZOATE typically involves the reaction of 3-amino benzoic acid with 2-ethylaniline in the presence of a coupling agent such as carbodiimide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then esterified with methanol in the presence of an acid catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-{[(2-ETHYLANILINO)CARBONYL]AMINO}BENZOATE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various ester derivatives.

Scientific Research Applications

METHYL 3-{[(2-ETHYLANILINO)CARBONYL]AMINO}BENZOATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

    Industry: Used in the production of perfumes, flavoring agents, and other fine chemicals.

Mechanism of Action

The mechanism of action of METHYL 3-{[(2-ETHYLANILINO)CARBONYL]AMINO}BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 3-[(2-ethylphenyl)carbamoylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-3-12-7-4-5-10-15(12)19-17(21)18-14-9-6-8-13(11-14)16(20)22-2/h4-11H,3H2,1-2H3,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVKJKBYDUATRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)NC2=CC=CC(=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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